REACTION_CXSMILES
|
C([O-])(=O)COCC([O-])=O.[Zn+2:10].[C:11]([OH:20])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17].C(O)(=O)COCC(O)=O>>[C:11]([O-:20])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O-:18])=[O:17].[Zn+2:10] |f:0.1,4.5|
|
Name
|
zinc diglycolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCC(=O)[O-])(=O)[O-].[Zn+2]
|
Name
|
|
Quantity
|
14.65 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)[O-])(=O)[O-].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |